molecular formula C8H13N5O3 B12912761 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B12912761
M. Wt: 227.22 g/mol
InChI Key: SXZSZBJHHREQCL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide is a complex organic compound that features both amino and oxo functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydropyrimidinone ring: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino groups: Amination reactions using reagents like ammonia or amines under controlled conditions.

    Acetylation: The final step might involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the amino groups or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.

Scientific Research Applications

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of amino and oxo groups suggests potential for hydrogen bonding and electrostatic interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoacetamide: A simpler analog with similar functional groups.

    Tetrahydropyrimidinone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The unique combination of functional groups and ring structure in 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-5,6-dihydro-1H-pyrimidin-4-yl)acetamide

InChI

InChI=1S/C8H13N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-4,9H2,(H2,10,14)(H,11,16)

InChI Key

SXZSZBJHHREQCL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N=C1N(CC(=O)N)C(=O)CN

Origin of Product

United States

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